Indalpine, chemically known as 4-[2-(3-indolyl)ethyl]piperidine [], is a synthetic compound classified as a selective serotonin reuptake inhibitor (SSRI) [, ]. In scientific research, Indalpine serves as a valuable pharmacological tool for investigating serotonergic neurotransmission in the central nervous system [, , ].
Indalpine was discovered in 1977 by pharmacologists at Pharmuka, a small French pharmaceutical company. The compound is derived from structural modifications of antihistamines and represents a significant development in the understanding of serotonin's role in depression treatment. Its classification as an SSRI places it among drugs designed to increase serotonin levels in the brain, which is believed to help alleviate symptoms of depression .
The synthesis of Indalpine involves several key steps:
This multi-step synthesis highlights both the complexity and the precision required in creating this compound.
Indalpine has a molecular formula of and a molar mass of approximately . The structure features a piperidine ring connected to an indole moiety, which plays a crucial role in its pharmacological activity as an SSRI . The specific arrangement of atoms within its molecular structure contributes to its ability to selectively inhibit serotonin reuptake.
The three-dimensional conformation of Indalpine can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets.
Indalpine undergoes several chemical reactions that are essential for its function as an SSRI:
These reactions are critical for its therapeutic effects but also account for its adverse effects.
Indalpine's mechanism of action primarily revolves around its role as a selective serotonin reuptake inhibitor. By binding to SERT, it effectively blocks the reuptake of serotonin from the synaptic cleft back into presynaptic neurons. This leads to increased serotonin levels available for receptor binding on postsynaptic neurons, which is hypothesized to improve mood and alleviate depressive symptoms.
Indalpine exhibits several notable physical and chemical properties:
These properties are essential for both formulation development and analytical methods used for its detection.
Despite its withdrawal from clinical use, Indalpine's significance lies primarily in historical context within pharmacology as one of the first SSRIs explored for treating depression. Its development has contributed valuable insights into serotonin's role in mood regulation and has influenced subsequent research and drug development in this class .
The development of indalpine occurred during a transformative period in psychopharmacology when researchers were actively challenging the prevailing norepinephrine hypothesis of depression. Throughout the 1960s and early 1970s, tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) dominated depression treatment, but their non-selective mechanisms caused significant anticholinergic, cardiovascular, and autonomic side effects [1] [6]. The scientific landscape shifted when pioneering clinical studies demonstrated that depleting serotonin with para-chlorophenylalanine (PCPA) rapidly reversed the antidepressant effects of tranylcypromine in depressed patients, suggesting serotonin's primacy in therapeutic response [1] [3]. This research, spearheaded by Baron Shopsin at NYU-Bellevue, directly challenged the noradrenergic dominance theory and catalyzed pharmaceutical interest in selective serotonin reuptake inhibition as a targeted therapeutic strategy [3].
The race to develop the first clinically viable SSRI involved several pharmaceutical companies, with zimelidine (Astra, 1969) and citalopram (Lundbeck, early 1970s) preceding indalpine in discovery [1] [6]. However, indalpine (LM-5008) would become the first SSRI to reach European markets, representing a significant milestone in psychopharmacology. Its molecular structure featured an indole core with a 4-piperidinylethyl side chain, structurally distinct from both tricyclics and later SSRIs like fluoxetine [1] [9]. This period was characterized by intense competition to capitalize on the emerging serotonin hypothesis while overcoming the safety limitations of first-generation antidepressants [6].
French pharmaceutical company Pharmuka Laboratories (later acquired by Fournier Frères) pioneered indalpine's development under pharmacologists Le Fur and Uzan, who filed the compound's patent in 1976 with grant approval in 1977 [1] [6]. Their synthetic approach involved:
Crucially, Pharmuka recruited Baron Shopsin as a scientific consultant throughout indalpine's development, leveraging his groundbreaking neurochemical research [3]. Shopsin's "synthesis inhibitor studies" provided the theoretical foundation for serotonin-specific antidepressant development by demonstrating that PCPA-induced serotonin depletion rapidly reversed antidepressant effects in treatment-responsive depressed patients [1] [3]. This translational research directly influenced Pharmuka's decision to prioritize serotonin reuptake inhibition over noradrenergic targets. Shopsin subsequently conducted and published the first U.S. clinical trials of indalpine under an FDA-approved Investigational New Drug application, establishing its initial efficacy profile in depressed outpatients [3] [6].
Indalpine was introduced to the French market in 1983 under the brand name Upstène, winning the prestigious Prix Galien for pharmaceutical innovation that same year [1] [6]. The marketing authorization followed a relatively brief clinical development program compared to contemporary standards, with Pharmuka emphasizing its selective serotonin reuptake inhibition (demonstrated in rat brain synaptosome studies) and favorable side effect profile compared to TCAs [1] [2]. Initial uptake appeared promising, with approximately 500,000 patients treated by 1984 [6]. However, the regulatory landscape was becoming increasingly cautious following zimelidine's withdrawal in 1983 due to Guillain-Barré syndrome, just two years after its introduction [1] [6]. This created a challenging environment for new SSRIs, with regulatory bodies and the public expressing heightened concern about potential class-wide adverse effects.
The 1984 acquisition of Pharmuka by Rhône-Poulenc coincided with emerging safety concerns and fundamentally altered indalpine's trajectory [1]. Regulatory agencies across the European Common Market began scrutinizing case reports of hematological abnormalities, while activist groups questioned the safety of psychotropic medications more broadly. Irish psychiatrist David Healy later characterized indalpine as being "born at the wrong time" during a period when "indalpine and psychiatry was under siege" by different interest groups in some Common Market countries [6]. This tense regulatory and social environment amplified concerns about emerging safety signals that might have been managed differently under other circumstances.
Indalpine's market presence proved short-lived due to two principal safety concerns:
Hematotoxicity: By 1984, the French Pharmacovigilance Committee had received reports of agranulocytosis and neutropenia in 30 patients among approximately 500,000 treated with indalpine [1] [6]. This rare but potentially fatal suppression of bone marrow function presented with fever, sore throat, and other signs of infection, requiring immediate discontinuation and medical intervention. The mechanism was suspected to involve immune-mediated destruction of granulocyte precursors, though definitive toxicological studies were never completed [1].
Hepatic Carcinogenicity: More alarmingly, completed carcinogenicity studies submitted post-marketing revealed dose-dependent hepatic tumors in rodent models [1] [6]. These findings suggested potential genotoxic metabolites or sustained mitogenic effects on hepatocytes that posed unacceptable long-term cancer risks. The hepatic findings proved particularly decisive as they represented a novel risk not previously associated with antidepressants [4].
Table 1: Indalpine Withdrawal Timeline and Key Safety Findings
Year | Event | Data/Significance |
---|---|---|
1983 | Market introduction in France | Brand name Upstène; Prix Galien winner |
1984 | Pharmacovigilance reports | 30 cases of neutropenia/agranulocytosis in ~500,000 treated patients |
1984 | Rhône-Poulenc acquisition | Corporate restructuring of Pharmuka |
1985 | Carcinogenicity data submitted | Hepatic tumors in rodent models at therapeutic doses |
1985 | Market withdrawal | Removal from all European markets |
Facing regulatory pressure across European markets, Rhône-Poulenc voluntarily withdrew indalpine in 1985, just two years after its celebrated introduction [1] [6]. The withdrawal also terminated development of Pharmuka's related compounds viqualine (serotonin releasing agent) and pipequaline (GABAA receptor modulator), highlighting the collateral damage to the company's neuroscience pipeline [6].
Indalpine's withdrawal followed a strikingly similar trajectory to that of zimelidine, the first SSRI ever marketed (1981-1983), revealing pattern challenges in early SSRI development:
Table 2: Comparative Analysis of First-Generation SSRI Withdrawals
Parameter | Zimelidine | Indalpine |
---|---|---|
Developer | Astra | Pharmuka/Fournier |
Market Dates | 1981-1983 | 1983-1985 |
Primary Withdrawal Reason | Guillain-Barré syndrome (neurological) | Neutropenia + hepatic carcinogenicity (hematological/oncological) |
Reported Incidence | 1:10,000 Guillain-Barré cases | 30 hematological cases in ~500,000 patients |
Regulatory Response | Withdrawn across markets within 2 years | Withdrawn across markets within 2 years |
Research Continuation | Led to development of alaproclate (failed) | Terminated viqualine and pipequaline development |
Both compounds experienced rapid market exits (within two years of launch) despite different toxicity profiles [1] [6]. This pattern highlights how first-in-class status carried significant risks due to limited understanding of long-term SSRI safety profiles. The withdrawals occurred before fluvoxamine (1986) and fluoxetine (1987) established the SSRI class as viable antidepressants [6]. Importantly, neither zimelidine nor indalpine demonstrated the QT prolongation risk later associated with citalopram or the withdrawal syndromes linked to paroxetine, suggesting their toxicities reflected compound-specific rather than class effects [8].
The regulatory responses to both drugs established important precedents:
David Healy observed that both withdrawals reflected not only genuine toxicity concerns but also regulatory "erring on the side of caution" with first-generation agents in a new therapeutic class [6]. Nevertheless, these early setbacks failed to deter SSRI development, with molecular refinements eventually producing safer agents. In 2010, structural revisions of indalpine's 4-alkylpiperidine motif yielded serotonin transporter inhibitors with nanomolar and subnanomolar IC50 values, demonstrating the scaffold's continued scientific relevance despite its clinical failure [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: